molecular formula C24H26BrN3O2S B3009544 N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878056-18-9

N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B3009544
CAS RN: 878056-18-9
M. Wt: 500.46
InChI Key: BBMFAVQZRDVBLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various N-arylacetamide derivatives has been explored in the provided studies. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involved a two-step process starting from p-acetamidophenol, which underwent alkylation followed by nitration. The alkylation was optimized to achieve a 77.42% yield under specific conditions, and the subsequent nitration step yielded a 92.2% product. The structures of the synthesized compounds were confirmed using techniques such as thin-layer chromatography, IR, and ^1HNMR, highlighting the importance of the interaction between nitro and acetamido groups .

Molecular Structure Analysis

The molecular structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using a combination of ^1H NMR, ^13C NMR, ^19F NMR, IR, and X-ray diffraction analysis. The crystal data obtained from X-ray diffraction provided detailed information about the monoclinic space group and cell dimensions, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal .

Chemical Reactions Analysis

The studies do not directly address the chemical reactions of "N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide," but they do provide insights into the reactivity of similar N-arylacetamide compounds. For example, the synthesis of N-(1-benzylpiperidin-4-yl)arylacetamide analogues involved evaluating their binding properties for sigma1 and sigma2 receptors, which suggests that these compounds could participate in receptor-ligand interactions. The study also explored the effects of different substitutions on the aromatic rings, which can significantly influence the binding affinity and selectivity for these receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-arylacetamide derivatives can be inferred from spectroscopic data. For example, the synthesis of two novel N-(3-acetyl-2-thienyl)acetamides provided detailed spectroscopic characterization, including ^1H NMR, ^13C NMR, ^15N NMR, MS, and IR data. Such data are essential for understanding the physical properties like solubility and melting point, as well as chemical properties like reactivity and stability .

Scientific Research Applications

Anticancer Applications

  • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally similar to the compound of interest, have been studied for their anticancer activity. These compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, with some showing high selectivity and apoptosis-inducing potential (Evren et al., 2019).

Antimicrobial and Hemolytic Activities

  • A related class, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, was investigated for antimicrobial and hemolytic activities. These compounds demonstrated variable effectiveness against selected microbial species, with some showing potent antimicrobial properties (Gul et al., 2017).

Anti-inflammatory Activity

  • Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant effects (Sunder & Maleraju, 2013).

Anticonvulsant Agents

  • Thioacetamide derivatives, including (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, were developed as potential anticonvulsants. These compounds showed moderate anticonvulsant activity in in vivo studies, suggesting their application in managing seizures (Severina et al., 2020).

Synthesis and Antibacterial Activity

  • Several acetamide derivatives, including those with thiazole and oxadiazole moieties, have been synthesized and evaluated for their antibacterial activities, indicating potential use in addressing bacterial infections (Ramalingam et al., 2019).

properties

IUPAC Name

N-(4-bromophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O2S/c1-17-10-12-27(13-11-17)24(30)15-28-14-22(20-4-2-3-5-21(20)28)31-16-23(29)26-19-8-6-18(25)7-9-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMFAVQZRDVBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

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